(Octahydro-1H-quinolizin-9a-yl)methanol, with the chemical formula and a molecular weight of 169.27 g/mol, is a compound classified under the category of quinolizidine derivatives. It is recognized for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The compound is associated with various applications, particularly in the synthesis of biologically active molecules.
The compound is commercially available, with sources including chemical suppliers like Sigma-Aldrich and BenchChem, which provide details on its synthesis and applications. The compound has the CAS number 25516-32-9, indicating its unique identification in chemical databases.
(Octahydro-1H-quinolizin-9a-yl)methanol is classified as an amine due to the presence of a nitrogen atom in its structure. It belongs to a broader class of compounds known as quinolizidines, which are bicyclic structures derived from quinoline.
The synthesis of (Octahydro-1H-quinolizin-9a-yl)methanol typically involves the reduction of quinolizidine derivatives. One common method includes catalytic hydrogenation, where a quinolizidine precursor is treated with hydrogen gas in the presence of a catalyst such as palladium or platinum to yield the desired alcohol.
The molecular structure of (Octahydro-1H-quinolizin-9a-yl)methanol features a bicyclic framework characteristic of quinolizidines. The structural representation can be described using various notations:
Representation Type | Notation |
---|---|
IUPAC Name | (Octahydro-1H-quinolizin-9a-yl)methanol |
InChI | InChI=1S/C10H19NO/c1-11(2)10-6-4-3-5-8(10)7-9/h3-10,11H,1-2H2/t10-/m0/s1 |
SMILES | C1CCN2CCCCC2(C1)C(CO)N(C2) |
The compound's physical properties include:
(Octahydro-1H-quinolizin-9a-yl)methanol can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for (Octahydro-1H-quinolizin-9a-yl)methanol primarily revolves around its interactions at biological targets within cells. While specific pathways are still under investigation, preliminary studies suggest that it may exhibit activity against certain enzymes or receptors involved in disease processes.
Research indicates potential applications in:
The compound exhibits typical characteristics of organic amines:
Key chemical properties include:
(Octahydro-1H-quinolizin-9a-yl)methanol has several scientific uses:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5